molecular formula C17H16N4O3S4 B11982832 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11982832
M. Wt: 452.6 g/mol
InChI Key: SXQYTBDSUORZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (molecular formula: C₁₇H₁₆N₄O₃S₄) is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a benzylsulfanyl group at position 5 and a sulfanylacetamide moiety at position 2.

Properties

Molecular Formula

C17H16N4O3S4

Molecular Weight

452.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C17H16N4O3S4/c18-28(23,24)14-8-6-13(7-9-14)19-15(22)11-26-17-21-20-16(27-17)25-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22)(H2,18,23,24)

InChI Key

SXQYTBDSUORZHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The thiadiazole ring is synthesized via cyclization of a substituted thiosemicarbazide. A representative protocol involves:

  • Reaction of benzyl mercaptan with carbon disulfide in alkaline conditions to form potassium benzyl dithiocarbamate .

  • Hydrazine addition to yield 1-benzylsulfanyl-1-thiocarbamoylhydrazine .

  • Cyclization using concentrated sulfuric acid at 0–5°C to form 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol .

Reaction Conditions :

StepReagentsTemperatureTimeYield
1CS₂, KOH25°C2 h85%
2NH₂NH₂·H₂O80°C4 h78%
3H₂SO₄0–5°C1 h65%

Key Characterization :

  • ¹H NMR (DMSO-d₆): δ 4.45 (s, 2H, SCH₂Ph), 7.25–7.35 (m, 5H, Ph), 13.2 (s, 1H, SH).

  • HPLC Purity : ≥95%.

Synthesis of 2-Chloro-N-(4-Sulfamoylphenyl)Acetamide

Sulfonylation of Aniline

The sulfamoyl group is introduced via sulfonylation:

  • Chlorosulfonation of aniline with chlorosulfonic acid at 0°C to form 4-aminobenzenesulfonyl chloride .

  • Ammonolysis with aqueous NH₃ to yield 4-sulfamoylaniline .

Acetamide Formation

  • Acylation of 4-sulfamoylaniline with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Reaction Conditions :

StepReagentsTemperatureTimeYield
1ClSO₃H, NH₃0°C → 25°C6 h70%
2ClCH₂COCl, TEA0°C → 25°C2 h85%

Key Characterization :

  • IR (KBr) : 3270 cm⁻¹ (N-H), 1695 cm⁻¹ (C=O), 1330 cm⁻¹ (S=O).

Coupling of Thiadiazole and Acetamide Intermediates

Nucleophilic Substitution

The thiol group of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol displaces the chloride in 2-chloro-N-(4-sulfamoylphenyl)acetamide under basic conditions:

  • Reaction in DMF with K₂CO₃ at 60°C for 6 hours.

  • Purification via recrystallization from ethanol/water.

Reaction Conditions :

ReagentsSolventTemperatureTimeYield
K₂CO₃, DMFDMF60°C6 h75%

Key Characterization :

  • MS (ESI) : m/z 453.0 [M+H]⁺.

  • ¹³C NMR (DMSO-d₆): δ 169.8 (C=O), 165.2 (thiadiazole C-2), 142.5 (sulfamoyl C).

Alternative Synthetic Routes

One-Pot Thiadiazole-Acetamide Assembly

A streamlined approach involves sequential reactions without isolating intermediates:

  • In-situ generation of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol .

  • Direct coupling with 2-chloro-N-(4-sulfamoylphenyl)acetamide in the presence of NaH.

Advantages :

  • Reduced purification steps.

  • Overall yield improvement to 68% .

Optimization and Challenges

Solvent and Base Screening

Comparative studies of solvents and bases (Table 1):

BaseSolventTemperatureYield
K₂CO₃DMF60°C75%
NaHTHF25°C65%
DBUAcCN80°C70%

Scalability and Industrial Feasibility

  • Kilogram-scale synthesis achieves 70% yield using continuous flow reactors for cyclization and coupling steps.

  • Cost Analysis : Raw material costs dominated by benzyl mercaptan (32%) and chlorosulfonic acid (28%) .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Various alkylating or arylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Anticancer Research

Thiadiazole derivatives, including the compound in focus, have shown significant promise in anticancer research. Studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis.

Case Studies

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their anticancer activity on different cell lines, including LoVo (colon cancer) and MCF-7 (breast cancer). The results demonstrated that certain derivatives exhibited IC50 values as low as 2.44 µM against LoVo cells, indicating potent anti-proliferative effects .
  • Structure-Activity Relationship (SAR) : Research highlighted the importance of substituents on the thiadiazole ring. For instance, compounds with specific phenyl substitutions showed enhanced activity against breast and lung cancer cell lines, emphasizing the role of molecular structure in determining efficacy .
CompoundCell LineIC50 (µM)Mechanism
2gLoVo2.44Apoptosis induction
22MCF-70.28Tubulin interaction
22A5490.52Tubulin interaction

Antimicrobial Properties

The compound also exhibits antimicrobial activity, potentially useful in treating infections caused by resistant strains of bacteria.

Research Findings

  • Antimicrobial Screening : Thiadiazole derivatives have been screened for their ability to inhibit bacterial growth. In vitro studies demonstrated that some derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Drug Development

The unique structural features of thiadiazole derivatives make them suitable candidates for drug development.

Applications in Drug Discovery

  • Lead Compounds : The promising anticancer and antimicrobial activities of these compounds position them as lead candidates for further development into therapeutic agents. The synthesis pathways for these compounds are well-documented, providing a foundation for scaling up production for clinical trials .

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with various molecular targets. The compound is believed to inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could be related to the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name & Source Molecular Formula Thiadiazole Substituent Acetamide Substituent Yield (%) Melting Point (°C) Notable Activity
Target Compound C₁₇H₁₆N₄O₃S₄ 5-(Benzylsulfanyl) N-(4-sulfamoylphenyl) N/A N/A N/A
5h () C₂₁H₂₂N₄O₂S₂ 5-(Benzylthio) 2-(2-Isopropyl-5-methylphenoxy) 88 133–135 Not reported
4c () C₁₈H₁₉N₅O₃S₂ 5-(Methylthio) N-Benzyl-4-sulfamoylphenyl 82 164–166 Enzyme inhibition studies
4m () C₁₉H₂₁N₅O₃S₂ 5-(Methylthio) N-(4-Methylbenzyl)-4-sulfamoylphenyl 79 178–180 Molecular docking evaluated
Compound 11 () C₁₂H₁₄N₄O₃S₃ 5-(Ethylthio) 4-Sulfamoylphenyl 74 154.1 Not reported
Flufenacet () C₁₄H₁₃F₄N₃O₂S 5-(Trifluoromethyl) N-(4-Fluorophenyl)-N-isopropyl N/A N/A Herbicidal activity

Key Observations:

Structural Variations: Thiadiazole Substituents: The target compound’s benzylsulfanyl group contrasts with smaller alkyl chains (e.g., methylthio in 4c, ethylthio in Compound 11) or electron-withdrawing groups (e.g., trifluoromethyl in flufenacet). Acetamide Modifications: The 4-sulfamoylphenyl group in the target compound is shared with 4c and Compound 11. This moiety is critical for hydrogen bonding, as seen in sulfonamide-based enzyme inhibitors .

Synthetic Efficiency :

  • Yields for analogs range from 68% to 88%, with benzyl-substituted derivatives (e.g., 5h at 88%) showing higher efficiency compared to methylthio variants (e.g., 4c at 82%) .

Biological Activity: Antitumor Potential: Analogs with benzothiazole or nitro/methoxy substituents () exhibit 100% effectiveness in anticonvulsant models, suggesting that the target’s benzylsulfanyl group may confer similar neuroactivity . Antimicrobial Activity: Oxadiazole derivatives () with chlorophenyl groups show moderate antimicrobial effects, while the target’s sulfamoyl group may enhance specificity for bacterial targets . Enzyme Inhibition: Compounds like 4c and 4m demonstrate interactions with enzymes via sulfonamide hydrogen bonding, a feature likely shared by the target compound .

Physicochemical Properties: Melting points for sulfamoylphenyl-containing analogs (154–180°C) are higher than phenoxy-substituted derivatives (133–135°C), indicating stronger intermolecular forces in sulfonamide-containing structures .

Research Implications and Gaps

  • Synthetic Optimization : The high yield of benzyl-substituted 5h (88%) suggests scalable synthesis routes for the target compound .
  • Molecular Docking : Future studies should explore the target’s interaction with enzymes (e.g., carbonic anhydrase) using methods applied to 4m .

Biological Activity

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a novel thiadiazole derivative with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H16N4O2S3C_{18}H_{16}N_4O_2S_3, indicating a complex structure that includes a thiadiazole ring and a sulfonamide group. The presence of these functional groups contributes to its biological activity, particularly in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents. A common synthetic pathway includes:

  • Preparation of Thiadiazole Derivative : Utilizing benzyl sulfide and thioketone derivatives.
  • Formation of Sulfonamide : Reaction with sulfanilamide derivatives.
  • Acetylation : Final modification to obtain the acetamide structure.

The synthetic route is advantageous due to its relatively straightforward methodology and high yield of the desired compound .

Anticancer Activity

Research indicates that derivatives containing the thiadiazole moiety exhibit significant anticancer properties. For instance, compounds similar to 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide have shown cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In vitro studies demonstrated that the compound can induce apoptosis in these cell lines, suggesting a potential mechanism through which it may exert its anticancer effects .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with various diseases. Notably:

  • Carbonic Anhydrase Inhibition : It has shown promising results in inhibiting carbonic anhydrase isoenzymes, which are crucial in regulating pH and fluid balance in tissues .
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibition of acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases .

The biological activity of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can be attributed to several mechanisms:

  • Enzyme Interaction : The thiadiazole ring facilitates enzyme binding through chelation or competitive inhibition.
  • Cell Cycle Disruption : Induction of cell cycle arrest leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress within cells, contributing to its anticancer effects .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives similar to this compound:

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of a related thiadiazole compound on various cancer cell lines, showing IC50 values in the low micromolar range .
    Compound NameIC50 (µM)Cell Line
    Thiadiazole Derivative10HeLa
    Thiadiazole Derivative15MCF-7
    Thiadiazole Derivative12A549
  • Enzyme Inhibition Study : Another research evaluated the inhibitory effects on carbonic anhydrase with results indicating significant enzyme inhibition at nanomolar concentrations .
    Enzyme TypeKi Value (nM)
    Carbonic Anhydrase I250
    Carbonic Anhydrase II12

Q & A

Basic: What are the standard protocols for synthesizing and characterizing this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with thiadiazole core formation followed by sulfanyl-acetamide coupling. Critical steps include:

  • Sulfanyl group introduction : Use of sodium hydride or similar bases to facilitate nucleophilic substitution reactions .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) under controlled temperatures (60–80°C) to optimize reaction rates .
  • Characterization :
    • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of benzylsulfanyl and sulfamoylphenyl groups .
    • Mass Spectrometry (MS) : Validates molecular weight and purity (>95%) .
    • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and detects impurities .

Basic: Which biological activities have been preliminarily observed for this compound?

Answer:
Preliminary studies highlight:

  • Antimicrobial activity : Inhibition of bacterial peptidases (e.g., E. coli FabH enzyme) due to sulfamoyl and thiadiazole motifs .
  • Anticancer potential : Moderate cytotoxicity against breast cancer cell lines (e.g., MCF-7), attributed to thiol-mediated redox disruption .
  • Enzyme inhibition : Carbonic anhydrase isoform IX inhibition, suggesting anti-angiogenic applications .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Key optimization strategies include:

  • Temperature modulation : Lower temperatures (40–50°C) reduce side reactions during sulfanyl group coupling .
  • Catalyst screening : Transition metals (e.g., CuI) enhance regioselectivity in thiadiazole formation .
  • Purification techniques : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) isolates target compounds from byproducts .
  • Computational modeling : Tools like density functional theory (DFT) predict reaction pathways and transition states to guide experimental design .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:
Contradictions often arise from:

  • Purity variations : Impurities >5% skew bioassay results. Mitigate via rigorous HPLC purification and quantification .
  • Assay conditions : Standardize protocols (e.g., pH, incubation time) to ensure reproducibility. For example, antimicrobial assays should use Mueller-Hinton broth at pH 7.2 .
  • Structural analogs : Compare activity across derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate pharmacophoric groups .

Advanced: What computational approaches predict reactivity or biological interactions?

Answer:

  • Molecular docking : AutoDock Vina screens binding affinities to targets like carbonic anhydrase IX (PDB ID: 3IAI) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Models transition states for sulfanyl group reactions, aiding in catalyst selection .
  • ADMET prediction : SwissADME forecasts pharmacokinetic properties (e.g., logP = 3.2, suggesting moderate blood-brain barrier penetration) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:
Focus on functional group modifications:

  • Benzylsulfanyl substitution : Replace with allyl or propargyl groups to evaluate steric effects on enzyme inhibition .
  • Sulfamoylphenyl moiety : Introduce electron-withdrawing groups (e.g., nitro) to enhance hydrogen bonding with target proteins .
  • Thiadiazole core : Explore oxadiazole or triazole analogs to assess ring electronegativity impacts on bioactivity .

Basic: What are the key functional groups and their roles in bioactivity?

Answer:

  • 1,3,4-Thiadiazole core : Facilitates π-π stacking with enzyme active sites, enhancing binding affinity .
  • Sulfamoyl group (-SO₂NH₂) : Acts as a hydrogen bond donor, critical for carbonic anhydrase inhibition .
  • Benzylsulfanyl moiety : Lipophilic group improving membrane permeability .

Advanced: Which analytical methods detect and quantify impurities?

Answer:

  • LC-MS/MS : Identifies trace byproducts (e.g., desulfurized derivatives) at ppm levels .
  • ¹³C NMR : Detects residual solvents (e.g., DMF) post-synthesis .
  • X-ray crystallography : Resolves structural anomalies (e.g., incorrect regiochemistry) in crystalline batches .

Advanced: How stable is the compound under varying storage or physiological conditions?

Answer:

  • Thermal stability : Degrades above 150°C; store at -20°C in amber vials to prevent photolysis .
  • Aqueous stability : Hydrolyzes at pH <4 (e.g., gastric conditions); use enteric coatings for in vivo studies .
  • Oxidative stability : Susceptible to thiol oxidation; add antioxidants (e.g., ascorbic acid) in formulation .

Advanced: Are there synergistic effects when combined with other therapeutic agents?

Answer:

  • Antibiotic synergy : Combines with β-lactams to overcome methicillin-resistant Staphylococcus aureus (MRSA) resistance via FabH enzyme inhibition .
  • Chemotherapy adjuvants : Enhances cisplatin efficacy in ovarian cancer by disrupting redox homeostasis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.